molecular formula C21H26Cl2N4O2S B2421278 N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899749-64-5

N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No.: B2421278
CAS No.: 899749-64-5
M. Wt: 469.43
InChI Key: MMUXZKYLAKQNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H26Cl2N4O2S and its molecular weight is 469.43. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity and Molecular Docking

A novel series of 3-benzyl-substituted-4(3H)-quinazolinones, similar in structure to the compound , have been synthesized and evaluated for their antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with some showing selective activities toward CNS, renal, breast cancer, and leukemia cell lines. Molecular docking studies of certain compounds into ATP binding sites of EGFR-TK and B-RAF kinase revealed inhibition of growth in melanoma cell lines, suggesting potential pathways through which similar compounds, including N-(3,4-dichlorophenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, might exert antitumor effects (Al-Suwaidan et al., 2016).

Structural Aspects and Fluorescence Properties

Research on amide-containing isoquinoline derivatives, which share structural motifs with the target compound, has explored their ability to form crystalline salts and inclusion compounds, affecting their fluorescence emission properties. These structural and property studies of compounds similar in structure suggest avenues for the application of this compound in materials science, particularly in fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).

Vibrational Spectroscopy and Molecular Docking

A detailed vibrational spectroscopy study, along with molecular docking analyses, was conducted on a compound bearing a core structure similar to the target molecule. These studies not only provided insights into the structural and electronic properties of such compounds but also suggested their potential inhibitory activity against specific biological targets, including BRCA2 complex. This indicates possible applications in understanding the interaction mechanisms of related compounds with biological macromolecules and their potential therapeutic uses (El-Azab et al., 2016).

Antimicrobial Activities

New derivatives incorporating the quinazolin-4(3H)one motif, akin to the compound of interest, have been synthesized and evaluated for their antimicrobial activities. These studies have resulted in identifying compounds with significant activity against a range of bacterial strains, suggesting the potential utility of this compound in developing new antimicrobial agents (Patel & Shaikh, 2011).

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N4O2S/c1-26(2)10-5-11-27-18-7-4-3-6-15(18)20(25-21(27)29)30-13-19(28)24-14-8-9-16(22)17(23)12-14/h8-9,12H,3-7,10-11,13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUXZKYLAKQNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.